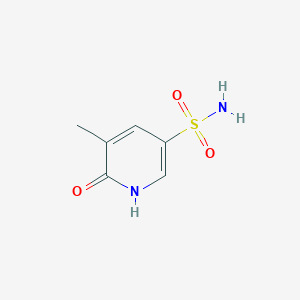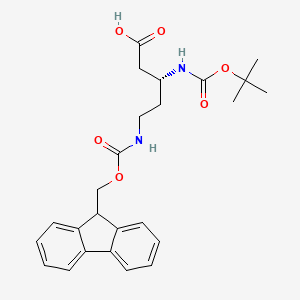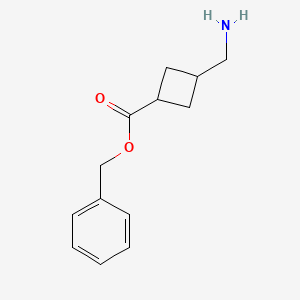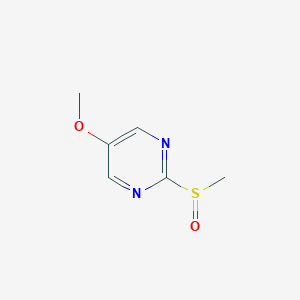![molecular formula C9H14N2O B13010184 Tetrahydro-2'H-spiro[cyclopropane-1,6'-pyrrolo[1,2-a]pyrazin]-3'(4'H)-one](/img/structure/B13010184.png)
Tetrahydro-2'H-spiro[cyclopropane-1,6'-pyrrolo[1,2-a]pyrazin]-3'(4'H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrahydro-2’H-spiro[cyclopropane-1,6’-pyrrolo[1,2-a]pyrazin]-3’(4’H)-one is a nitrogen-containing heterocyclic compound. This compound features a unique spiro structure, where a cyclopropane ring is fused to a pyrrolo[1,2-a]pyrazine ring system. The presence of both pyrrole and pyrazine rings in the structure makes it an interesting scaffold for various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tetrahydro-2’H-spiro[cyclopropane-1,6’-pyrrolo[1,2-a]pyrazin]-3’(4’H)-one typically involves cyclization reactions. One common method is the cyclization of a suitable precursor containing the necessary functional groups to form the spiro structure. For instance, the reaction of a cyclopropane derivative with a pyrrolo[1,2-a]pyrazine precursor under specific conditions can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar cyclization reactions on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalysts, would be essential to achieve high yields and purity in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
Tetrahydro-2’H-spiro[cyclopropane-1,6’-pyrrolo[1,2-a]pyrazin]-3’(4’H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen atoms in the pyrazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce alkyl, aryl, or other functional groups onto the pyrrole or pyrazine rings.
Aplicaciones Científicas De Investigación
Tetrahydro-2’H-spiro[cyclopropane-1,6’-pyrrolo[1,2-a]pyrazin]-3’(4’H)-one has several scientific research applications, including:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic structures.
Biology: It is used in the study of biological systems, particularly in understanding the interactions of spirocyclic compounds with biological targets.
Mecanismo De Acción
The mechanism of action of Tetrahydro-2’H-spiro[cyclopropane-1,6’-pyrrolo[1,2-a]pyrazin]-3’(4’H)-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its unique spirocyclic structure. The compound’s ability to form stable interactions with these targets makes it a valuable tool in studying biological pathways and developing new drugs .
Comparación Con Compuestos Similares
Similar Compounds
- Tetrahydro-10H-spiro[pyrazolo[4,3-f]quinoline-8,5’-pyrimidine]
- Tetrahydro-8H-pyrazolo[4,3-f]pyrimido[4,5-b]quinoline
- 5’,6’,7’,8’-Tetrahydro-1’H,3’H-spiro[cyclohexane-1,2’-quinazolin]-4’-one
Uniqueness
Tetrahydro-2’H-spiro[cyclopropane-1,6’-pyrrolo[1,2-a]pyrazin]-3’(4’H)-one is unique due to its specific spirocyclic structure, which combines a cyclopropane ring with a pyrrolo[1,2-a]pyrazine ring system. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C9H14N2O |
|---|---|
Peso molecular |
166.22 g/mol |
Nombre IUPAC |
spiro[1,2,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-6,1'-cyclopropane]-3-one |
InChI |
InChI=1S/C9H14N2O/c12-8-6-11-7(5-10-8)1-2-9(11)3-4-9/h7H,1-6H2,(H,10,12) |
Clave InChI |
XFZRNULYUJCQOF-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CC2)N3C1CNC(=O)C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Glc(a1-2)[Glc(a1-3)][Glc(a1-4)]Glc(a1-2)[Glc(a1-3)][Glc(a1-4)][Glc(a1-5)][Glc(b1-6)]aldehydo-Glc](/img/structure/B13010103.png)




![2-{2-Aminobicyclo[2.2.1]heptan-7-yl}acetic acid](/img/structure/B13010132.png)

![2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13010149.png)
![2-(Benzo[d][1,3]dioxol-5-yl)-2-chloroacetonitrile](/img/structure/B13010156.png)
![6,7-Dichloro-2-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13010164.png)


![2-Chloro-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde](/img/structure/B13010178.png)
![6-Bromo-4-chloro-2-methylpyrido[2,3-d]pyrimidine](/img/structure/B13010180.png)
